molecular formula C17H20F3N3O4S B2402304 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198620-04-9

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2402304
CAS No.: 2198620-04-9
M. Wt: 419.42
InChI Key: PCGCIEMDQJLQEG-UHFFFAOYSA-N
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Description

The compound 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a sulfonamide-containing heterocyclic molecule characterized by a piperidine core linked to a trifluoromethyl-substituted pyridine ring via a methoxy group. The synthesis of such compounds typically involves nucleophilic substitution reactions between sulfonyl chlorides and amine/oxygen-containing substrates under basic conditions, as demonstrated in analogous syntheses.

Properties

IUPAC Name

3,5-dimethyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O4S/c1-11-16(12(2)27-22-11)28(24,25)23-8-6-13(7-9-23)10-26-15-5-3-4-14(21-15)17(18,19)20/h3-5,13H,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGCIEMDQJLQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a pyridine ring, a piperidine ring, and an oxazole ring, contributing to its diverse chemical properties. The molecular formula is C18H22N4O2SC_{18}H_{22}N_4O_2S with a molecular weight of approximately 358.45 g/mol.

PropertyValue
Molecular FormulaC18H22N4O2SC_{18}H_{22}N_4O_2S
Molecular Weight358.45 g/mol
IUPAC Name2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxazole ring facilitates hydrogen bonding and π-π interactions, while the piperidine ring enhances binding affinity through hydrophobic interactions. Such interactions can modulate the activity of various target molecules, leading to significant biological effects.

Key Activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes associated with disease pathways.
  • Receptor Binding : It shows promise in modulating receptor activity, which can influence signaling pathways in cells.

Study 1: Antipsychotic Activity

A recent study investigated the antipsychotic potential of compounds similar to the target molecule. The research focused on evaluating the binding affinity to mGluR2/3 receptors. Results indicated that derivatives of this compound exhibited varying degrees of receptor modulation, suggesting potential therapeutic applications in treating psychotic disorders .

Study 2: Antibacterial Properties

Another study evaluated the antibacterial activity of related oxazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the oxazole structure enhanced antibacterial potency, highlighting the importance of structural variations in biological efficacy .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes linked to disease
Receptor ModulationAffects mGluR2/3 receptor activity
AntibacterialEffective against S. aureus and E. coli

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Various synthetic routes have been explored, including cyclodehydration methods for oxazole formation and subsequent functionalization steps to introduce the piperidine and pyridine moieties.

Industrial Applications

In industrial settings, this compound serves as a building block for developing new materials and pharmaceuticals. Its unique structure makes it valuable in synthesizing more complex molecules with targeted biological activities.

Comparison with Similar Compounds

Key Differences and Implications

Trifluoromethyl Position: The target compound’s trifluoromethyl group at the 6-position of the pyridine ring may alter electronic distribution and steric interactions compared to the 5-position in the analog. This positional isomerism could influence binding affinity in target proteins, as trifluoromethyl groups are known to modulate lipophilicity and dipole moments.

Linker Flexibility :

  • The methoxy (-OCH₂-) linker in the target compound introduces additional conformational flexibility compared to the direct oxy (-O-) linkage in the analog. This flexibility may enhance or reduce interactions with hydrophobic binding pockets, depending on the target’s geometry.

Molecular Weight and Solubility :

  • The higher molecular weight of the target compound (432.44 vs. 418.41 g/mol) suggests slightly reduced solubility in aqueous media, which could impact bioavailability. The methoxy group may marginally increase hydrophilicity, but this effect is likely offset by the trifluoromethyl group’s strong hydrophobicity.

Q & A

Q. What are the common synthetic routes for preparing 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine?

  • Methodological Answer : The compound is synthesized via sulfonylation of a piperidine intermediate. A typical approach involves reacting a 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride derivative with a piperidin-4-ylmethoxy-substituted trifluoromethylpyridine precursor. The reaction is conducted in anhydrous acetonitrile with pyridine as an acid scavenger to neutralize HCl byproducts . Key steps include:
  • Sulfonylation : Piperidine is sulfonylated under nitrogen at 0–5°C.
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) isolates the product.
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) improves yields to ~65–75% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Identifies protons on the piperidine, oxazole, and pyridine rings. For example, the trifluoromethyl group (-CF₃) shows no splitting, while methoxy protons resonate at δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., m/z 435.3 [M+H]⁺) .
  • HPLC : Validates purity (>95%) using a C18 column and acetonitrile/water gradient .

Table 1 : Representative 1H NMR Data for Structural Analogues

Proton EnvironmentChemical Shift (δ, ppm)
Piperidine CH₂ (methoxy)3.2–3.5
Oxazole CH₃2.4 (singlet)
Pyridine C-H (trifluoromethyl)8.1–8.3 (doublet)

Q. How is the compound’s solubility profile assessed for in vitro studies?

  • Methodological Answer : Solubility is tested in DMSO (primary solvent for stock solutions) and aqueous buffers (pH 4–8). Techniques include:
  • Shake-Flask Method : Saturation solubility measured via UV-Vis spectroscopy at λmax (e.g., 254 nm for pyridine derivatives) .
  • Dynamic Light Scattering (DLS) : Detects aggregation in aqueous media. If insoluble, co-solvents (e.g., 10% Tween-80) or nanoformulation (liposomes) are explored .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis scalability?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
  • Factors : Temperature (20–60°C), solvent polarity (acetonitrile vs. THF), and catalyst (e.g., DMAP vs. pyridine).
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 40°C, acetonitrile, 5 mol% DMAP) for 85% yield .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce reaction time (30 minutes vs. 6 hours in batch) .

Q. What computational strategies predict the compound’s biological target interactions?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screens against kinase or GPCR targets. The trifluoromethyl pyridine moiety shows affinity for ATP-binding pockets (docking score: −9.2 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in complex with COX-2 or PI3Kγ .
  • QSAR Models : Correlate substituent effects (e.g., oxazole methyl groups) with IC₅₀ values for antimicrobial activity .

Q. How can conflicting bioactivity data from different studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences). Mitigation strategies include:
  • Dose-Response Curves : Test IC₅₀ values across 5–10 concentrations in triplicate.
  • Orthogonal Assays : Confirm cytotoxicity via MTT and apoptosis assays (Annexin V/PI staining) .
  • Structural Analogues : Compare with derivatives (e.g., replacing trifluoromethyl with cyano) to identify SAR trends .

Q. What advanced NMR techniques resolve stereochemical ambiguities in the piperidine ring?

  • Methodological Answer :
  • NOESY/ROESY : Detects spatial proximity between piperidine H-4 and methoxy protons to confirm chair conformation.
  • 13C DEPT-135 : Assigns quaternary carbons (e.g., sulfonyl-linked oxazole C-4) .
  • Dynamic NMR : Monitors ring-flipping kinetics at variable temperatures (ΔG‡ ≈ 50 kJ/mol) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies stem from solvent purity, temperature control, and equilibration time. Standardized protocols:
  • USP Methods : Use degassed solvents and 24-hour agitation.
  • HPLC-ELSD : Quantifies solubility without UV interference .
    Table 2 : Solubility of Structural Analogues in Common Solvents
SolventSolubility (mg/mL)Notes
DMSO>50Preferred for stocks
Water (pH 7.4)<0.1Requires surfactants
Ethanol12.5Temperature-sensitive

Methodological Best Practices

Q. How to validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH 1–10 buffers, heat (40°C), and light (ICH Q1B). Monitor via LC-MS for hydrolysis (sulfonyl ester cleavage) or oxidation (pyridine ring degradation) .
  • Half-Life Calculation : Use first-order kinetics (t₁/₂ = ln2/k) in plasma at 37°C .

Q. What strategies enhance bioactivity in resistant cell lines?

  • Methodological Answer :
  • Prodrug Design : Introduce ester moieties hydrolyzed by intracellular esterases.
  • Combination Therapy : Synergize with P-glycoprotein inhibitors (e.g., verapamil) to overcome efflux .

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